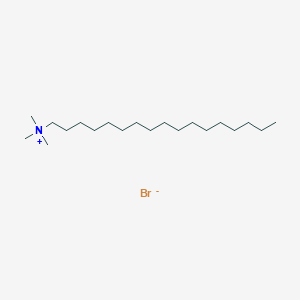

Heptadecyltrimethylammonium Bromide

Descripción

Propiedades

IUPAC Name |

heptadecyl(trimethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXDNWCDEIIMDP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21424-24-8 |

Source

|

| Record name | Heptadecyltrimethylammonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Critical Micelle Concentration of HTAB in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Hexadecyltrimethylammonium Bromide (HTAB) in aqueous solutions. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where surfactant behavior is critical. This document details the influence of various physicochemical parameters on the CMC of HTAB, outlines detailed experimental protocols for its determination, and provides visual representations of experimental workflows and influencing factors.

Quantitative Data on the Critical Micelle Concentration of HTAB

The CMC of HTAB is not a fixed value but is significantly influenced by the composition and temperature of the aqueous solution. The following tables summarize the quantitative data on the CMC of HTAB under different conditions.

Table 1: Effect of Temperature on the CMC of HTAB in Water

| Temperature (°C) | CMC (mM) |

| 15 | 1.05 |

| 25 | 0.92 |

| 30 | 0.88 |

| 35 | 0.98 |

Data sourced from surface tension measurements. The characteristic U-shaped behavior of ionic surfactants is observed, with a minimum CMC recorded around 30°C[1].

Table 2: Effect of Inorganic Salts on the CMC of HTAB in Aqueous Solution at 25°C

| Salt | Salt Concentration (wt%) | CMC (ppm) |

| None | 0 | ~900-1000 |

| NaCl | 0.1 | 120 |

| 0.5 | 90 | |

| 1.0 | 75 | |

| CaCl₂ | 0.1 | 110 |

| 0.5 | 80 | |

| 1.0 | 150 | |

| MgCl₂ | 0.1 | 100 |

| 0.5 | 70 | |

| 1.0 | 180 | |

| Na₂SO₄ | 0.1 | 90 |

| 0.5 | 60 | |

| 1.0 | 120 |

The addition of electrolytes generally decreases the CMC of ionic surfactants like HTAB by reducing the electrostatic repulsion between the charged head groups, which facilitates micelle formation[2][3]. However, at higher concentrations of some salts (CaCl₂, MgCl₂, Na₂SO₄), the CMC is observed to increase again[1].

Table 3: Effect of Ethanol (B145695) on the CMC of HTAB at 25°C

| Solvent | CMC (ppm) |

| Water | 293.72 |

| Ethanol | 1602.33 |

The presence of organic additives like ethanol increases the CMC of HTAB. This is attributed to the increased solubility of the surfactant monomers in the bulk solution, which disfavors micelle formation[4][5].

Experimental Protocols for CMC Determination

Accurate determination of the CMC is crucial for any application involving surfactants. Below are detailed methodologies for three common and reliable techniques used to measure the CMC of HTAB.

Conductometry Method

This method is suitable for ionic surfactants like HTAB and relies on the change in the electrical conductivity of the solution as micelles are formed.

Principle: Below the CMC, the conductivity of the surfactant solution increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. Micelles are larger and have lower mobility than individual ions, and they also bind some of the counterions, leading to a lower overall increase in conductivity. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Materials and Equipment:

-

Hexadecyltrimethylammonium Bromide (HTAB)

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Prepare a stock solution of HTAB (e.g., 10 mM) in deionized water.

-

Prepare a series of dilutions from the stock solution. The concentration range should span below and above the expected CMC of HTAB (approximately 0.9 mM in pure water).

-

Equilibrate the solutions to the desired temperature using the water bath.

-

Measure the conductivity of each solution, starting from the most dilute. Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the solution to be measured before each reading.

-

Stir the solution gently during the measurement to ensure homogeneity.

-

Record the conductivity value once it has stabilized.

-

Plot the specific conductivity (κ) as a function of the HTAB concentration.

-

Determine the CMC by finding the concentration at the intersection of the two linear segments of the plot.

Surface Tensiometry Method

This is a classic and widely used method for determining the CMC of any surfactant.

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the concentration at which this break in the surface tension versus log(concentration) plot occurs.

Materials and Equipment:

-

Hexadecyltrimethylammonium Bromide (HTAB)

-

High-purity deionized water

-

Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

-

Glassware for solution preparation

-

Thermostatically controlled sample stage

Procedure:

-

Prepare a stock solution of HTAB and a series of dilutions as described for the conductometry method.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically with high-purity water.

-

Measure the surface tension of each HTAB solution, starting from the most dilute.

-

Ensure the ring or plate is clean before each measurement (e.g., by flaming for the platinum ring).

-

Allow the surface tension reading to stabilize before recording the value.

-

Plot the surface tension (γ) as a function of the logarithm of the HTAB concentration (log C).

-

Identify the CMC as the concentration corresponding to the sharp break in the curve. This is determined by the intersection of the two linear portions of the plot.

Fluorescence Spectroscopy Method using Pyrene (B120774) as a Probe

This is a highly sensitive method that utilizes the photophysical properties of a fluorescent probe, pyrene, to detect the formation of micelles.

Principle: Pyrene has a very low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar environment like water, the ratio of the intensity of the third vibronic peak (I₃) to the first vibronic peak (I₁) in the pyrene emission spectrum is low. When micelles form, pyrene moves into the nonpolar micellar core, which leads to a significant increase in the I₃/I₁ ratio. The CMC is determined from the inflection point of a plot of the I₃/I₁ ratio versus the surfactant concentration.

Materials and Equipment:

-

Hexadecyltrimethylammonium Bromide (HTAB)

-

High-purity deionized water

-

Pyrene (fluorescence grade)

-

Spectrofluorometer with a thermostatted cuvette holder

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻³ M.

-

Prepare a series of HTAB solutions in deionized water, spanning the expected CMC.

-

Add a small aliquot of the pyrene stock solution to each HTAB solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. The volume of the organic solvent should be kept to a minimum (e.g., < 0.1% of the total volume) to avoid affecting the CMC.

-

Allow the solutions to equilibrate in the dark for a few hours to ensure complete partitioning of the pyrene.

-

Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.

-

Record the fluorescence emission spectrum for each sample from approximately 350 nm to 500 nm.

-

Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

Plot the intensity ratio (I₃/I₁) as a function of the HTAB concentration.

-

Determine the CMC from the inflection point of the resulting sigmoidal curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the key factors influencing the CMC of HTAB.

References

An In-depth Technical Guide to the Synthesis and Purification of Heptadecyltrimethylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Heptadecyltrimethylammonium Bromide (HTAB), a cationic surfactant with significant potential in various research and pharmaceutical applications. This document details the chemical reactions, purification methodologies, and analytical characterization of HTAB, offering a foundational resource for its laboratory-scale preparation and use.

Introduction

This compound is a quaternary ammonium (B1175870) salt characterized by a 17-carbon alkyl chain (heptadecyl group) attached to a positively charged trimethylammonium headgroup, with bromide as the counter-ion. This amphipathic structure imparts surfactant properties, making it a valuable compound for applications requiring the formation of micelles, stabilization of emulsions, and interaction with biological membranes. In the context of drug development, HTAB and its long-chain homologues are explored for their roles as penetration enhancers, antimicrobial agents, and components in drug delivery systems.

Synthesis of this compound

The primary synthetic route to this compound is the Menschutkin reaction . This nucleophilic substitution reaction involves the alkylation of a tertiary amine, in this case, trimethylamine (B31210), by an alkyl halide, 1-bromoheptadecane (B13588).

Reaction Principle

The synthesis proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of 1-bromoheptadecane that is bonded to the bromine atom. The bromide ion is displaced as the leaving group, resulting in the formation of the quaternary ammonium salt.

Reaction Scheme:

CH₃(CH₂)₁₆Br + N(CH₃)₃ → [CH₃(CH₂)₁₆N(CH₃)₃]⁺Br⁻

1-Bromoheptadecane + Trimethylamine → this compound

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar long-chain alkyltrimethylammonium bromides.

Materials:

-

1-Bromoheptadecane (Heptadecyl bromide)

-

Trimethylamine (solution in ethanol (B145695) or isopropanol (B130326), e.g., 25-33 wt%)

-

Ethanol, anhydrous

-

Isopropanol, anhydrous

-

Diethyl ether, anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromoheptadecane (1.0 eq) in a suitable solvent such as anhydrous ethanol or isopropanol (approximately 2-3 mL per gram of alkyl bromide).

-

To the stirred solution, add a solution of trimethylamine in ethanol or isopropanol (1.2-1.5 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the precipitation of the product.

-

If precipitation occurs, the solid product is collected by vacuum filtration and washed with a small amount of cold solvent (e.g., diethyl ether or acetone) to remove unreacted starting materials.

-

If the product does not precipitate, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for purifying long-chain quaternary ammonium salts.

Recrystallization Protocol

Solvent Selection: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for similar compounds include:

-

Acetone

-

Ethyl acetate (B1210297)/Ethanol mixture

-

Diethyl ether/Ethanol mixture

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., boiling acetone or a mixture of ethyl acetate and ethanol).

-

Once completely dissolved, allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath or a refrigerator for several hours to further promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for this compound and its starting material.

Table 1: Physicochemical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1-Bromoheptadecane | C₁₇H₃₅Br | 319.37 | White to off-white solid | 29-31 |

| This compound | C₂₀H₄₄BrN | 378.48 | White to off-white crystalline solid | Not available (Est. > 200 °C, by analogy) |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | * ~0.88 ppm (t, 3H): Terminal methyl group of the heptadecyl chain (-CH₃).* ~1.25 ppm (br s, 28H): Methylene groups of the heptadecyl chain (-(CH₂)₁₄-).* ~1.70 ppm (m, 2H): Methylene group β to the nitrogen atom (-CH₂-CH₂-N⁺).* ~3.30 ppm (m, 2H): Methylene group α to the nitrogen atom (-CH₂-N⁺).* ~3.45 ppm (s, 9H): Methyl groups on the nitrogen atom (-N⁺(CH₃)₃). |

| ¹³C NMR (CDCl₃) | * ~14.1 ppm: Terminal methyl carbon.* ~22.7 - 31.9 ppm: Methylene carbons of the alkyl chain.* ~53.4 ppm: Methyl carbons on the nitrogen atom.* ~67.0 ppm: Methylene carbon α to the nitrogen atom. |

| FT-IR (KBr Pellet, cm⁻¹) | * ~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.* ~1470 cm⁻¹: C-H bending vibrations.* ~960 and ~910 cm⁻¹: C-N stretching vibrations of the quaternary ammonium group. |

Mandatory Visualizations

Synthesis Workflow

The Solubility of Heptadecyltrimethylammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Heptadecyltrimethylammonium Bromide (C₁₇H₃₆N(CH₃)₃Br), a long-chain quaternary ammonium (B1175870) compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. The information presented here is intended to empower researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions and research needs.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | |||

| Ethanol (B145695) | |||

| Methanol | |||

| Acetone | |||

| User-defined solvent 1 | |||

| User-defined solvent 2 |

Researchers are encouraged to populate this table with their own experimental data.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus

-

This compound (solute)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes (calibrated)

-

Filter funnel and filter paper (or syringe filters)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Magnetic stirrer and stir bars

-

Spatula and weighing paper

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may vary depending on the solvent and temperature and should be determined empirically.

-

-

Sample Collection:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle at the bottom of the flask.

-

Carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed volumetric flask. It is crucial to avoid transferring any solid particles. Filtration using a syringe filter compatible with the solvent may be necessary.

-

-

Gravimetric Analysis:

-

Record the exact mass of the volumetric flask containing the aliquot of the saturated solution.

-

Transfer the solution from the volumetric flask to a pre-weighed evaporation dish.

-

Gently evaporate the solvent in a drying oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the solute. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, place the evaporation dish in the drying oven to ensure all residual solvent is removed. Dry to a constant weight.

-

Allow the evaporation dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass of the dish containing the dried solute.

-

The solubility can then be expressed in grams per 100 mL ( g/100 mL) using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) x 100

-

Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Expected Solubility Trends and Considerations

Based on the chemical structure of this compound, which possesses a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, the following solubility trends can be anticipated:

-

Effect of Solvent Polarity: The solubility is expected to be higher in more polar organic solvents like ethanol and methanol, which can interact favorably with both the hydrophobic tail and the ionic headgroup. In contrast, its solubility in water is likely to be lower due to the large nonpolar alkyl chain.

-

Effect of Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine the solubility at various temperatures to construct a solubility curve, which can be valuable for various applications, including formulation development.

-

Micelle Formation: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into micelles. This phenomenon can significantly impact the apparent solubility and should be taken into consideration during analysis.

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various solvents. The provided experimental protocol and workflow diagram are designed to ensure reproducibility and reliability of the generated data, which is crucial for advancing research and development in fields where this compound is of interest.

Heptadecyltrimethylammonium Bromide safety data sheet and handling precautions

This guide provides an in-depth overview of the safety data and handling precautions for Heptadecyltrimethylammonium Bromide (HTAB), a quaternary ammonium (B1175870) compound used in various research and development applications. The information is compiled from multiple safety data sheets to ensure a comprehensive resource for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It poses significant risks upon exposure, including acute toxicity, skin and eye damage, and environmental hazards.

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[1][2][3][4][5][6] |

| H315 | Causes skin irritation.[1][2][3][4][5][6] | |

| H318 | Causes serious eye damage.[1][2][4][5][6] | |

| H335 | May cause respiratory irritation.[1][4][5][6] | |

| H373 | May cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed.[1][2][4][6] | |

| H410 | Very toxic to aquatic life with long lasting effects.[1][2][3][4][5][6] | |

| Precautionary Statements | P260 | Do not breathe dust.[1][2][6][7] |

| P264 | Wash skin thoroughly after handling.[2][3][6][7] | |

| P270 | Do not eat, drink or smoke when using this product.[2][3][6][7] | |

| P273 | Avoid release to the environment.[1][2][5][6][7] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][2][3][5][6][7] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[5][6][7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3][5][6][7] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5] | |

| P310 | Immediately call a POISON CENTER or doctor.[1][3] | |

| P391 | Collect spillage.[1][2] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][3][6] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][3] |

Physicochemical Data

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Powder, Solid[2] |

| Color | White[2] |

| Melting Point | 237 - 243 °C[2] |

| Boiling Point | 181 °C (lit.)[2] |

| Solubility | Soluble in water.[3] |

| Stability | Stable under recommended storage conditions. Hygroscopic.[3][8] |

| Autoignition Temperature | 290 °C / 554 °F[8] |

Handling and Storage Protocols

Adherence to strict handling and storage protocols is mandatory to minimize exposure risk and ensure laboratory safety.

Safe Handling Practices:

-

Ventilation: Always handle in a well-ventilated place.[2] Use only outdoors or in an area with local and general ventilation.[1][7]

-

Avoid Dust Formation: Avoid generating dust and aerosols.[2][9]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[2][8] Do not breathe dust.[6][7]

-

Hygiene: Wash hands and face thoroughly after handling.[1][3][7] Do not eat, drink, or smoke in work areas.[1][3][7] Contaminated work clothing should not be allowed out of the workplace.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2] Ensure eyewash stations are close to the workstation.[3][8]

-

Skin Protection: Handle with chemical-impermeable gloves. Wear appropriate protective clothing to prevent skin exposure.[2][8]

-

Respiratory Protection: If engineering controls are insufficient, use a full-face particle respirator type N100 (US) or type P3 (EN 143).[6]

-

Storage Conditions:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.

-

Atmosphere: Due to its hygroscopic nature, storing under an inert atmosphere is recommended.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, provide artificial respiration. Call a physician or POISON CENTER if you feel unwell.[2][3][6][7] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][6][7][8] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[1][2][3][6][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately make the victim drink water (two glasses at most). Call a physician or POISON CENTER.[2][3][6][7] |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7]

-

Specific Hazards: Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[6][7] The substance is combustible and can form explosive mixtures with air on intense heating.[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release and Disposal Protocol

Safety data sheets provide standardized procedures for containing and cleaning spills. The following workflow outlines the necessary steps for managing an accidental release of this compound.

Caption: Workflow for handling an accidental chemical spill.

Waste Disposal: Waste materials must be disposed of in accordance with national and local regulations.[6] Do not let the product enter drains or surface water.[1][7] The chemical should be left in its original container and not mixed with other waste.[6] Uncleaned containers should be handled as the product itself.[6]

References

- 1. chemos.de [chemos.de]

- 2. chemicalbook.com [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. Hexadecyltrimethylammonium bromide CAS 57-09-0 | 814119 [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. uwyo.edu [uwyo.edu]

- 8. fishersci.com [fishersci.com]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 10. echemi.com [echemi.com]

The Thermodynamics of Micelle Formation: A Deep Dive into Hexadecyltrimethylammonium Bromide (HTAB)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic principles governing the formation of micelles by the cationic surfactant Hexadecyltrimethylammonium Bromide (HTAB). Understanding these principles is critical for applications ranging from drug delivery systems to advanced materials science. This document details the key thermodynamic parameters, experimental methodologies for their determination, and the fundamental relationships that drive the self-assembly process.

Core Concepts in HTAB Micellization

Hexadecyltrimethylammonium bromide is a cationic surfactant that, above a certain concentration in a solvent (typically water), self-assembles into organized structures known as micelles. This process, termed micellization, is a spontaneous phenomenon driven by a delicate interplay of thermodynamic forces. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC) .

The formation of micelles is primarily an entropy-driven process, largely influenced by the hydrophobic effect. In an aqueous environment, the hydrophobic hydrocarbon tails of the HTAB monomers disrupt the hydrogen-bonding network of water molecules, leading to an ordered, low-entropy state for the water. The aggregation of these hydrophobic tails within the core of a micelle releases these ordered water molecules, resulting in a significant increase in the overall entropy of the system, which is the primary driving force for micellization.[1][2]

The thermodynamics of micellization can be described by three key parameters:

-

Gibbs Free Energy of Micellization (ΔG°m): This parameter indicates the spontaneity of the micellization process. A negative ΔG°m signifies that micelle formation is a thermodynamically favorable process.

-

Enthalpy of Micellization (ΔH°m): This represents the heat change associated with the formation of micelles. It reflects the balance of energy changes from the breaking of solvent-solute and solvent-solvent interactions and the formation of new interactions within the micelle.

-

Entropy of Micellization (ΔS°m): This parameter quantifies the change in randomness or disorder of the system upon micelle formation. As mentioned, the large positive entropy change from the release of structured water molecules is a major contributor to the spontaneity of the process.[2]

The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°m = ΔH°m - TΔS°m

where T is the absolute temperature in Kelvin.

Quantitative Thermodynamic Data for HTAB Micellization

The following table summarizes the experimentally determined thermodynamic parameters for the micellization of HTAB in aqueous solution at various temperatures. The Critical Micelle Concentration (CMC) is a key indicator of the propensity of a surfactant to form micelles, and its temperature dependence reveals important information about the thermodynamics of the process. For ionic surfactants like HTAB, the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum value and then increasing.[3]

| Temperature (K) | CMC (mM) | ΔH°m (kJ/mol) | ΔG°m (kJ/mol) | ΔS°m (J/mol·K) |

| 298.15 | 0.83 | 7.1 | -55.06 | 210 |

| 303.15 | 0.86 | 9.66 | -55.80 | 216 |

| 308.15 | 0.90 | 12.36 | -56.49 | 223 |

| 313.15 | 0.97 | 15.04 | -57.02 | 230 |

Data extracted from a study on the thermodynamics of Hexadecyltrimethylammonium Bromide micelle formation.[4]

Experimental Protocols for Determining Thermodynamic Parameters

Several experimental techniques are employed to determine the CMC and the associated thermodynamic parameters of surfactant micellization. The most common and reliable methods for HTAB are detailed below.

Conductivity Measurement

Principle: The electrical conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers, which are charge carriers. Above the CMC, the rate of increase in conductivity with surfactant concentration decreases. This is because the newly added surfactant molecules preferentially form micelles. While the micelles are charged, their mobility is significantly lower than that of the individual monomers, leading to a smaller increase in conductivity. The CMC is determined from the break point in the plot of conductivity versus surfactant concentration.[5][6]

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of HTAB in deionized water is prepared with a concentration well above the expected CMC.

-

Instrument Calibration: A conductivity meter is calibrated using standard potassium chloride (KCl) solutions of known conductivity.[7]

-

Titration and Measurement: A known volume of deionized water is placed in a thermostated vessel equipped with a magnetic stirrer and a conductivity probe. Small aliquots of the HTAB stock solution are incrementally added to the water.

-

Data Acquisition: After each addition and allowing the solution to equilibrate, the conductivity is measured and recorded. The temperature of the solution must be kept constant throughout the experiment.[7]

-

Data Analysis: The measured conductivity values are plotted against the corresponding HTAB concentrations. The resulting graph will show two linear regions with different slopes. The intersection of the extrapolations of these two linear portions gives the CMC.[7]

Surface Tension Measurement

Principle: Surfactant molecules are surface-active, meaning they adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which the surface tension plot shows a distinct break.[1][8]

Detailed Methodology:

-

Solution Preparation: A series of HTAB solutions with varying concentrations, spanning a range below and above the expected CMC, are prepared in deionized water.[1]

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension. The instrument should be properly calibrated and the platinum ring or plate must be thoroughly cleaned before each measurement.

-

Measurement: The surface tension of each prepared HTAB solution is measured at a constant temperature. It is crucial to allow sufficient time for the surface to reach equilibrium before taking a reading.

-

Data Plotting: The surface tension values are plotted as a function of the logarithm of the HTAB concentration.

-

CMC Determination: The resulting plot will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two linear portions of the curve.[1]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions. In the context of micellization, it measures the heat evolved or absorbed when a concentrated surfactant solution is titrated into a solvent. Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration approaches and surpasses the CMC, the heat change is dominated by the enthalpy of micelle formation. The resulting titration curve can be analyzed to determine both the CMC and the enthalpy of micellization (ΔH°m) in a single experiment.[9][10]

Detailed Methodology:

-

Sample Preparation: A concentrated solution of HTAB (typically 10-20 times the CMC) is prepared in the desired buffer or deionized water and loaded into the ITC injection syringe. The sample cell is filled with the same solvent. Both solutions must be thoroughly degassed to prevent the formation of air bubbles.

-

Instrument Setup: The ITC instrument is set to the desired experimental temperature. The reference cell is filled with deionized water.[10]

-

Titration: A series of small, precisely known volumes of the concentrated HTAB solution are injected from the syringe into the sample cell. The heat change accompanying each injection is measured by the instrument.[11]

-

Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant. This is then plotted against the total surfactant concentration in the cell. The resulting sigmoidal curve is fitted to a suitable binding model (often a micellization model) to extract the CMC and the enthalpy of micellization (ΔH°m). The Gibbs free energy (ΔG°m) and entropy (ΔS°m) can then be calculated using the relationships described earlier.

Visualizing the Process of Micellization

Diagrams are essential tools for visualizing the complex processes and relationships in thermodynamics. The following diagrams, generated using the DOT language, illustrate key aspects of HTAB micellization.

Caption: Equilibrium between HTAB monomers and micelles.

Caption: Experimental workflow for CMC determination by conductivity.

Conclusion

The thermodynamics of HTAB micelle formation is a fundamental area of study with significant implications for its application in various scientific and industrial fields. The process is governed by a balance of enthalpic and entropic contributions, with the hydrophobic effect playing a dominant role. Accurate determination of the CMC and other thermodynamic parameters through techniques such as conductivity measurements, surface tensiometry, and isothermal titration calorimetry is essential for controlling and optimizing the behavior of HTAB in solution. This guide provides the foundational knowledge and experimental framework for researchers and professionals working with this versatile cationic surfactant.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Fungal Genomic DNA Isolation Using the CTAB Method

Introduction

The isolation of high-quality, high-molecular-weight genomic DNA from fungi is a critical prerequisite for a multitude of molecular biology applications, including whole-genome sequencing, PCR, and phylogenetic analysis. Fungal species, however, present a unique challenge due to their rigid cell walls, which are often rich in polysaccharides that can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol for overcoming these challenges.[1][2] This method employs the cationic detergent CTAB to lyse cells, denature proteins, and separate DNA from polysaccharides, which exhibit differential solubility in the presence of CTAB and varying salt concentrations.[1] This application note provides a detailed, step-by-step protocol for the efficient extraction of pure genomic DNA from filamentous fungi.

Principle of the Method

The CTAB DNA extraction method leverages the chemical properties of the cationic detergent CTAB.[3] In a solution with a high salt concentration, CTAB binds to DNA, forming a complex that remains soluble. Polysaccharides, however, are insoluble under these conditions and can be pelleted via centrifugation.[1] Subsequent steps involve the removal of proteins and other cellular debris using a chloroform:isoamyl alcohol mixture.[4] The DNA is then precipitated from the aqueous phase by adding isopropanol (B130326), which is effective because DNA is insoluble in it.[4] The precipitated DNA is washed with ethanol (B145695) to remove residual salts and impurities before being resuspended in a suitable buffer.

Experimental Protocol

This protocol is optimized for the extraction of genomic DNA from approximately 100 mg of fungal mycelium.

1. Materials and Reagents

-

Equipment:

-

Mortar and pestle, autoclaved

-

Microcentrifuge

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Water bath or heating block (set to 65°C)

-

Pipettes and sterile, filtered tips

-

Vortexer

-

Ice bucket

-

-

Reagents:

-

Liquid Nitrogen

-

2X CTAB Extraction Buffer:

-

2% (w/v) CTAB

-

100 mM Tris-HCl, pH 8.0

-

20 mM EDTA, pH 8.0

-

1.4 M NaCl

-

Optional: 1% (w/v) Polyvinylpyrrolidone (PVP)

-

-

Proteinase K (20 mg/mL solution)

-

RNase A (10 mg/mL solution)

-

Chloroform:Isoamyl Alcohol (24:1, v/v)

-

Isopropanol (100%, ice-cold)

-

Ethanol (70%, ice-cold)

-

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0) or nuclease-free water

-

2. Step-by-Step Methodology

I. Sample Preparation and Cell Lysis

-

Pre-chill a sterile mortar and pestle with liquid nitrogen.

-

Weigh approximately 100 mg of fresh or frozen fungal mycelium.

-

Place the mycelium into the liquid nitrogen-filled mortar and grind it into a fine powder.[5] Ensure the sample remains frozen by adding more liquid nitrogen as needed.

-

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

-

Add 800 µL of pre-warmed (65°C) 2X CTAB Extraction Buffer and 10 µL of Proteinase K (20 mg/mL).

-

Vortex briefly to mix the contents thoroughly.

-

Incubate the tube in a water bath at 65°C for 30-60 minutes.[5] Invert the tube every 10-15 minutes to ensure proper lysis.

II. Purification 8. Cool the tube to room temperature. 9. Add an equal volume (approx. 800 µL) of Chloroform:Isoamyl Alcohol (24:1).[1] 10. Mix by inverting the tube for 5-10 minutes to form an emulsion. 11. Centrifuge at 13,000 rpm (~16,000 x g) for 10 minutes at 4°C.[1] The mixture will separate into three phases: a top aqueous phase (containing DNA), a middle interphase (with cellular debris), and a bottom organic phase. 12. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the interphase.

III. DNA Precipitation 13. Add 0.7 volumes (approx. 560 µL) of ice-cold 100% isopropanol to the aqueous phase.[1] 14. Mix gently by inverting the tube several times until a white, thread-like DNA precipitate becomes visible. 15. Incubate at room temperature for 20 minutes or at -20°C for at least 30 minutes to facilitate precipitation.[1] 16. Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.[1]

IV. DNA Washing and Resuspension 17. Carefully discard the supernatant without disturbing the DNA pellet. 18. Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1] This step removes residual salts and CTAB. 19. Centrifuge at 13,000 rpm for 5 minutes at 4°C. 20. Discard the ethanol and air-dry the pellet for 10-20 minutes at room temperature.[1] Do not over-dry, as this can make the DNA difficult to dissolve. 21. Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. 22. Optional: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any contaminating RNA. 23. Store the purified genomic DNA at -20°C for long-term use.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the protocol for easy reference.

| Parameter | Value/Range | Purpose |

| Starting Material | ~100 mg | Fungal mycelium |

| Lysis Incubation | 65°C for 30-60 min | Cell wall breakdown and protein denaturation |

| Centrifugation (Purification) | 13,000 rpm (~16,000 x g) for 10 min | Phase separation |

| Centrifugation (Precipitation) | 13,000 rpm (~16,000 x g) for 20 min | Pellet DNA |

| Centrifugation (Washing) | 13,000 rpm (~16,000 x g) for 5 min | Pellet DNA during wash |

| Reagent: CTAB Buffer | 800 µL | Lysis and DNA solubilization |

| Reagent: Proteinase K | 10 µL of 20 mg/mL | Protein digestion |

| Reagent: Chloroform:Isoamyl Alcohol | 800 µL (Equal volume) | Protein and lipid removal |

| Reagent: Isopropanol | ~560 µL (0.7 volumes) | DNA precipitation |

| Reagent: 70% Ethanol | 1 mL | Washing the DNA pellet |

| Reagent: Resuspension Buffer | 50-100 µL | DNA solubilization and storage |

Visual Workflow

The logical flow of the Fungal DNA Isolation Protocol is illustrated below.

Caption: Workflow for fungal gDNA isolation.

References

Application Notes and Protocols for Heptadecyltrimethylammonium Bromide in Gold Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyltrimethylammonium Bromide (HTAB), often used interchangeably with Cetyltrimethylammonium Bromide (CTAB), is a cationic surfactant that plays a pivotal role in the synthesis of anisotropic gold nanoparticles (AuNPs), particularly gold nanorods (AuNRs). Its function extends beyond that of a simple stabilizing agent; it acts as a shape-directing agent, facilitating the anisotropic growth of gold nanocrystals. This property is crucial for tuning the optical and electronic characteristics of AuNPs, which is of significant interest for applications in diagnostics, therapeutics, and drug delivery. HTAB forms rod-shaped micelles in aqueous solutions, which serve as soft templates for the directional growth of gold nanoparticles.[1][2] The presence of bromide ions and the synergistic effect with silver nitrate (B79036) (AgNO₃) are key to achieving high-yield, monodisperse AuNRs with tunable aspect ratios.[3][4][5]

Mechanism of Action: The Role of HTAB in Anisotropic Gold Nanoparticle Growth

The synthesis of anisotropic AuNPs using HTAB is typically achieved through a seed-mediated growth method. This approach separates the nucleation and growth phases, allowing for greater control over the final nanoparticle morphology.[1]

-

Seed Particle Formation: In the initial step, small, spherical gold "seed" nanoparticles (typically 2-4 nm in diameter) are synthesized by the rapid reduction of a gold salt (e.g., HAuCl₄) with a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of HTAB.[4]

-

Growth Phase: These seed particles are then introduced into a "growth solution" containing more gold salt, a weak reducing agent (commonly ascorbic acid), a higher concentration of HTAB, and a critical additive, silver nitrate (AgNO₃).[3][6]

-

Anisotropic Growth: The HTAB forms a bilayer on the surface of the gold nanorods.[4] It is believed that a complex of silver ions and bromide from HTAB preferentially adsorbs onto specific crystallographic faces of the gold seeds.[2] This preferential binding inhibits growth on these faces, directing the deposition of gold atoms from the reduction of the gold salt by ascorbic acid to other faces, leading to elongated, rod-shaped nanoparticles.[2][3] The concentration of HTAB and the presence of silver ions are critical factors in controlling the aspect ratio (length-to-width ratio) of the resulting nanorods.[7]

Experimental Protocols

Protocol 1: Seed-Mediated Synthesis of Gold Nanorods (CTAB-based)

This protocol is a widely adopted method for synthesizing gold nanorods with tunable aspect ratios.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound (HTAB/CTAB)

-

Sodium borohydride (NaBH₄), ice-cold solution

-

Ascorbic acid (AA)

-

Silver nitrate (AgNO₃)

-

Deionized water

Procedure:

A. Preparation of Seed Solution:

-

Prepare a 0.1 M solution of HTAB in deionized water.

-

In a glass vial, mix 9.75 mL of the 0.1 M HTAB solution with 250 µL of 10 mM HAuCl₄.

-

To this solution, rapidly inject 600 µL of freshly prepared, ice-cold 10 mM NaBH₄ solution under vigorous stirring.

-

The solution color will change from yellow to brownish-yellow, indicating the formation of seed nanoparticles.

-

Continue stirring for 2 minutes and then age the seed solution at 30 °C for 30 minutes before use.[8]

B. Preparation of Growth Solution:

-

In a separate container, mix 9.5 mL of 0.1 M HTAB solution with 500 µL of 10 mM HAuCl₄.

-

Add 100 µL of 10 mM AgNO₃ solution.

-

Gently mix the solution.

-

Add 55 µL of 100 mM ascorbic acid. The solution will turn from yellowish-brown to colorless as Au(III) is reduced to Au(I).[6]

C. Gold Nanorod Growth:

-

Add 12 µL of the aged seed solution to the growth solution.[6]

-

The solution will gradually change color as the nanorods grow.

-

Allow the reaction to proceed undisturbed for several hours to ensure complete growth.

D. Purification of Gold Nanorods:

-

To remove excess HTAB and other reactants, centrifuge the nanorod solution. The centrifugation speed and time may need to be optimized based on the size of the nanorods (e.g., 10,000 rpm for 10-20 minutes).[9]

-

Discard the supernatant, which contains the majority of the excess HTAB.

-

Re-disperse the pellet of gold nanorods in deionized water.

-

Repeat the centrifugation and re-dispersion steps at least twice to ensure thorough purification.[10]

Quantitative Data Summary

The dimensions of the synthesized gold nanorods are highly dependent on the concentrations of the reactants. The following tables summarize the effects of varying key parameters.

Table 1: Effect of AgNO₃ Concentration on Gold Nanorod Dimensions

| HAuCl₄ (mM) | CTAB (M) | Ascorbic Acid (mM) | AgNO₃ (mM) | Resulting Nanorod Dimensions (Length x Width, nm) | Aspect Ratio | Reference |

| 0.5 | 0.1 | 0.55 | 0.1 | Not specified, LSPR at ~800 nm | ~4 | [6] |

| 1.0 | 0.1 | Not specified | 0.05 - 0.35 | Tunable sizes | Tunable | [8][11] |

| 0.25 | 0.1 | Not specified | 0.4 | Not specified | Not specified | [12] |

Table 2: Effect of Seed Solution Volume on Gold Nanorod Dimensions (at 0.01 M CTAB)

| Seed Solution (µL) | HAuCl₄ (mM) | AgNO₃ (mM) | Ascorbic Acid (mM) | Resulting Nanorod Dimensions (Length x Width, nm) | Aspect Ratio | Reference |

| 10 | 0.45 | 0.14 | 0.45 | 45.3 x 14.2 | 3.2 | [11] |

| 20 | 0.45 | 0.14 | 0.45 | 40.1 x 15.1 | 2.7 | [11] |

| 40 | 0.45 | 0.14 | 0.45 | 35.2 x 16.5 | 2.1 | [11] |

| 80 | 0.45 | 0.14 | 0.45 | 30.1 x 17.8 | 1.7 | [11] |

Visualizations

Experimental Workflow for Seed-Mediated Gold Nanorod Synthesis

Caption: Workflow for gold nanorod synthesis.

Proposed Mechanism of HTAB-Mediated Anisotropic Growth

Caption: HTAB's role in anisotropic growth.

References

- 1. Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06358A [pubs.rsc.org]

- 2. nanohybrids.net [nanohybrids.net]

- 3. mdpi.com [mdpi.com]

- 4. Gold nanorods derivatized with CTAB and hydroquinone or ascorbic acid: spectroscopic investigation of anisotropic nanoparticles of different shapes and sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of gold nanorods [bio-protocol.org]

- 7. Seeded Growth of Large Gold Nanorods Modulated by Halide-Mediated Kinetics [sciltp.com]

- 8. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined Facile Synthesis, Purification, and Surface Functionalization Approach Yields Monodispersed Gold Nanorods for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

The Role of HTAB as a Capping Agent for Selenium Nanoparticles: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium nanoparticles (SeNPs) have garnered significant attention in the biomedical field owing to their unique biological properties, including antioxidant, anticancer, and antimicrobial activities. The efficacy and stability of SeNPs are critically influenced by the capping agents used during their synthesis. Hexadecyltrimethylammonium bromide (HTAB), a cationic surfactant, has emerged as a promising capping agent for the synthesis of stable and functionalized SeNPs. This document provides detailed application notes and protocols for the synthesis, characterization, and application of HTAB-capped selenium nanoparticles.

HTAB plays a crucial role in controlling the size, morphology, and surface charge of SeNPs, which in turn dictates their interaction with biological systems. The positive surface charge imparted by HTAB enhances the electrostatic interaction of SeNPs with negatively charged cell membranes, potentially leading to increased cellular uptake and enhanced therapeutic efficacy.

Physicochemical Characterization of HTAB-Capped SeNPs

The properties of HTAB-capped SeNPs are pivotal to their function. Key characterization parameters are summarized below.

| Parameter | Typical Value | Analytical Technique | Significance |

| Particle Size (Diameter) | ~16 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | Influences cellular uptake, biodistribution, and biological activity. |

| Zeta Potential | Positive (+) | Zetasizer | Indicates surface charge and colloidal stability; a positive charge can enhance interaction with negatively charged cell membranes. |

| Morphology | Spherical | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Affects surface area to volume ratio and interaction with biological molecules. |

| Crystalline Structure | Amorphous/Crystalline | X-ray Diffraction (XRD) | Provides information on the atomic arrangement of the selenium core. |

| Surface Chemistry | Presence of HTAB | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the capping agent on the nanoparticle surface. |

Note: The exact values can vary depending on the synthesis parameters.

Experimental Protocols

Protocol 1: Synthesis of HTAB-Capped Selenium Nanoparticles

This protocol is adapted from a method using a similar cationic surfactant, cetyltrimethylammonium bromide (CTAB), and can be optimized for HTAB.

Materials:

-

Hexadecyltrimethylammonium bromide (HTAB)

-

Selenium dioxide (SeO₂) or Selenious acid (H₂SeO₃)

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or Ascorbic acid (as a reducing agent)

-

Deionized water

-

Magnetic stirrer

-

Glassware (cleaned with aqua regia and rinsed with deionized water)

Procedure:

-

Preparation of HTAB solution: Prepare a 10.0 mM solution of HTAB in deionized water. Stir the solution for 2 hours to ensure complete dissolution and equilibration.

-

Preparation of Selenium Precursor Solution: Prepare a stock solution of selenium dioxide or selenious acid in deionized water.

-

Reaction Mixture: In a typical synthesis, add a specific volume of the selenium precursor solution to the HTAB solution under vigorous stirring.

-

Reduction: Slowly add the reducing agent (e.g., hydrazine hydrate or ascorbic acid solution) dropwise to the reaction mixture. The molar ratio of the reducing agent to the selenium precursor is a critical parameter to control the reaction kinetics and nanoparticle characteristics.

-

Formation of SeNPs: The solution will gradually change color, typically to a reddish-orange, indicating the formation of selenium nanoparticles. Continue stirring for a specified period (e.g., 30 minutes to several hours) to ensure the completion of the reaction.

-

Purification: The synthesized HTAB-capped SeNPs can be purified by centrifugation to remove unreacted precursors and excess reagents. The pellet is then washed multiple times with deionized water and can be redispersed in the desired solvent.

Workflow for the Synthesis of HTAB-Capped Selenium Nanoparticles:

Protocol 2: Characterization of HTAB-Capped SeNPs

1. Particle Size and Zeta Potential Analysis (DLS):

-

Disperse the purified HTAB-SeNPs in deionized water or a suitable buffer.

-

Analyze the sample using a Zetasizer to determine the hydrodynamic diameter (particle size) and zeta potential.

2. Morphological Analysis (TEM):

-

Place a drop of the diluted HTAB-SeNPs suspension onto a carbon-coated copper grid.

-

Allow the grid to dry completely.

-

Image the grid using a Transmission Electron Microscope to observe the size, shape, and morphology of the nanoparticles.

3. Surface Chemistry Analysis (FTIR):

-

Lyophilize the purified HTAB-SeNPs to obtain a powder.

-

Record the FTIR spectrum of the powder and compare it with the spectra of pure HTAB and uncapped SeNPs to identify the characteristic peaks of HTAB on the nanoparticle surface.

Applications in Research and Drug Development

Anticancer Activity

HTAB-capped SeNPs are being investigated for their potential as anticancer agents. The cationic surface of these nanoparticles can enhance their interaction with and uptake by cancer cells, which often have a more negative surface charge compared to normal cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of HTAB-capped SeNPs for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Table of IC50 Values for Selenium Nanoparticles against Various Cancer Cell Lines:

| Capping Agent | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Biosynthesized | MCF-7 (Breast) | 19.59 | [1] |

| Biosynthesized | HCT-116 (Colon) | 36.36 | [1] |

| Biosynthesized | HepG2 (Liver) | 27.81 | [1] |

Note: These values are for SeNPs with different capping agents and serve as a reference. Specific IC50 values for HTAB-capped SeNPs need to be determined experimentally.

Proposed Anticancer Mechanism of Action:

The anticancer activity of SeNPs is believed to be mediated through the induction of apoptosis. This process involves a cascade of signaling events that lead to programmed cell death.

Antimicrobial Activity

The cationic nature of HTAB-capped SeNPs makes them promising candidates for antimicrobial applications. The positive charge facilitates binding to the negatively charged components of microbial cell walls, leading to membrane disruption and cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Microbial Culture: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus).

-

Serial Dilution: Prepare a series of twofold dilutions of the HTAB-capped SeNPs in a suitable broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the nanoparticles that completely inhibits the visible growth of the microorganism.

Table of MIC Values for Cationic Surfactant-Stabilized Selenium Nanoparticles:

| Capping Agent | Microorganism | MIC (mmol/L) | Reference |

| CTAC | Escherichia coli | 8.322 | [2] |

| CTAC | Micrococcus luteus | 8.322 | [2] |

| CTAC | Mucor sp. | 83.221 | [2] |

Note: CTAC (Cetyltrimethylammonium chloride) is a cationic surfactant similar to HTAB. Specific MIC values for HTAB-capped SeNPs should be determined experimentally.

Proposed Antimicrobial Mechanism of Action:

Drug Delivery

The high surface area and functionalizable nature of HTAB-capped SeNPs make them suitable as nanocarriers for targeted drug delivery. The HTAB layer can be further modified to attach targeting ligands or to load therapeutic agents.

Considerations for Drug Loading and Release:

-

Drug Loading: Hydrophobic drugs can be encapsulated within the hydrophobic core of the HTAB micellar structure on the SeNP surface. Electrostatic interactions can be utilized to load charged drug molecules.

-

Drug Release: Drug release can be triggered by changes in the physiological environment, such as pH. For example, the acidic tumor microenvironment can facilitate the release of pH-sensitive drug linkers.

Conclusion

HTAB serves as an effective capping agent for the synthesis of selenium nanoparticles with controlled size and a positive surface charge. These characteristics are advantageous for biomedical applications, particularly in anticancer and antimicrobial therapies, by enhancing the interaction with and uptake by target cells. The provided protocols offer a foundation for the synthesis, characterization, and evaluation of HTAB-capped SeNPs. Further research and optimization are necessary to fully elucidate their therapeutic potential and to develop them into effective clinical agents. It is important to note that while HTAB provides stability and a positive charge, its own cytotoxicity should be carefully evaluated in any therapeutic application.

References

Heptadecyltrimethylammonium Bromide: Application Notes and Protocols for Phase Transfer Catalysis in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecyltrimethylammonium Bromide (HTAB) is a quaternary ammonium (B1175870) salt that serves as an effective phase transfer catalyst (PTC) in a variety of organic reactions. Its long C17 alkyl chain imparts significant lipophilicity, enabling the efficient transfer of anionic reagents from an aqueous or solid phase into an organic phase where they can react with organic substrates. This property makes HTAB a valuable tool for accelerating reaction rates, improving yields, and enabling reactions between immiscible reactants under mild conditions. These application notes provide an overview of the use of HTAB in key organic transformations, complete with detailed experimental protocols and comparative data, drawing parallels with the structurally similar and more extensively studied Cetyltrimethylammonium Bromide (CTAB).

Phase transfer catalysis is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different phases (e.g., liquid-liquid or solid-liquid).[1] Quaternary ammonium salts, like HTAB, are common PTCs.[1] The mechanism involves the exchange of the catalyst's counter-ion (bromide) for the reactant anion in the aqueous phase, forming a lipophilic ion pair that can readily migrate into the organic phase to react with the substrate.

General Workflow for Phase Transfer Catalysis

The following diagram illustrates a typical workflow for a phase transfer-catalyzed reaction.

Application 1: Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction used to generate dihydropyridine (B1217469) scaffolds, which are prevalent in many biologically active compounds. Phase transfer catalysis can be employed to facilitate this reaction in an aqueous medium, offering a greener alternative to traditional methods that often use volatile organic solvents.

A comparative study on the synthesis of 1,4-dihydropyridines highlighted the catalytic potential of various phase-transfer catalysts, including tetrabutylammonium (B224687) bromide (TBAB), benzyltriethylammonium chloride (BTEAC), and cetyltrimethylammonium bromide (CTAB).[2] While TBAB and BTEAC generally afforded higher yields, CTAB was also shown to be an effective catalyst.[3] Given the structural similarity between HTAB and CTAB, similar catalytic activity is expected.

Table 1: Comparison of Phase Transfer Catalysts in the Synthesis of 1,4-Dihydropyridines

| Catalyst | Product Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 85-95 |

| Benzyltriethylammonium Chloride (BTEAC) | 82-92 |

| Cetyltrimethylammonium Bromide (CTAB) | 75-85 |

Yields are approximate and vary depending on the specific aldehyde used.[3]

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridines

This protocol is adapted from the synthesis using CTAB and is expected to be directly applicable for HTAB.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (B1235776) (2 mmol)

-

Ammonium acetate (B1210297) (1.5 mmol)

-

This compound (HTAB) (0.1 mmol, 10 mol%)

-

Water (5 mL)

-

Ethanol (B145695) for recrystallization

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and this compound (HTAB) (0.1 mmol) in 5 mL of water.

-

Stir the mixture vigorously at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization from ethanol to afford the pure 1,4-dihydropyridine (B1200194) derivative.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] Phase transfer catalysis is particularly advantageous for this reaction as it allows for the use of solid inorganic bases (e.g., NaOH, KOH) and enhances the nucleophilicity of the alkoxide in the organic phase. The long alkyl chain of HTAB is expected to be highly effective in transferring the phenoxide or alkoxide anion into the organic phase.

Logical Relationship for PTC-Catalyzed Williamson Ether Synthesis

Table 2: Williamson Ether Synthesis of 2-Butoxynaphthalene with Different Catalysts

| Catalyst | Reaction Time (h) | Yield (%) |

| None | > 24 | Low |

| Tetrabutylammonium Bromide (TBAB) | 1-2 | ~90 |

| This compound (HTAB) | 1-2 | Expected > 90 |

Data for TBAB is representative of typical PTC performance. HTAB is expected to show similar or slightly enhanced efficiency due to its increased lipophilicity.

Experimental Protocol: Synthesis of 2-Butoxynaphthalene

This protocol is a general procedure for the Williamson ether synthesis using a phase transfer catalyst.

Materials:

-

2-Naphthol (B1666908) (10 mmol)

-

1-Bromobutane (B133212) (12 mmol)

-

Sodium hydroxide (B78521) (20 mmol)

-

This compound (HTAB) (1 mmol, 10 mol%)

-

Toluene (B28343) (50 mL)

-

Water (25 mL)

Procedure:

-

Dissolve 2-naphthol (10 mmol) and sodium hydroxide (20 mmol) in 25 mL of water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a solution of this compound (HTAB) (1 mmol) in 50 mL of toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Add 1-bromobutane (12 mmol) dropwise over 15 minutes.

-

Continue refluxing for 1-2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, wash it with water (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Application 3: Oxidation of Alcohols

The oxidation of alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The use of potassium permanganate (B83412) (KMnO₄) as an oxidant is often complicated by its poor solubility in organic solvents. Phase transfer catalysts like HTAB can effectively transfer the permanganate ion into the organic phase, allowing for the smooth oxidation of alcohols under mild conditions. The lipophilic nature of HTAB is particularly beneficial in this context.

Table 3: Phase Transfer-Catalyzed Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde

| Catalyst | Solvent | Reaction Time (min) | Yield (%) |

| TCMAC | Toluene | 30 | >90 |

| TBPB | Toluene | 30 | >90 |

| TBAB | Toluene | 30 | >90 |

| CTAB | Toluene | 30 | >90 |

| HTAB | Toluene | 30 | Expected >90 |

TCMAC: Tricaprylylmethylammonium chloride, TBPB: Tetrabutylphosphonium bromide, TBAB: Tetrabutylammonium bromide, CTAB: Cetyltrimethylammonium bromide. Data from a study on various PTCs for the oxidation of benzyl alcohol.[4]

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

-

Benzyl alcohol (10 mmol)

-

Potassium permanganate (20 mmol)

-

This compound (HTAB) (1 mmol, 10 mol%)

-

Toluene (50 mL)

-

Water (50 mL)

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol (10 mmol) and this compound (HTAB) (1 mmol) in 50 mL of toluene.

-

In a separate beaker, dissolve potassium permanganate (20 mmol) in 50 mL of water.

-

Add the aqueous KMnO₄ solution to the toluene solution.

-

Stir the biphasic mixture vigorously at room temperature. The organic layer should turn purple, indicating the transfer of the permanganate ion.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated solution of sodium bisulfite to remove any remaining permanganate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain benzaldehyde.

Application 4: N-Alkylation of Heterocycles

The N-alkylation of nitrogen-containing heterocycles, such as indoles and carbazoles, is a common reaction in the synthesis of pharmaceuticals and other functional organic molecules. Phase transfer catalysis provides a convenient and efficient method for these reactions, often avoiding the need for strong, hazardous bases and anhydrous conditions. HTAB can facilitate the deprotonation of the N-H bond at the interface and transfer the resulting anion into the organic phase for reaction with an alkyl halide.

Experimental Workflow for N-Alkylation of Indole (B1671886)

Table 4: N-Alkylation of Indole with Benzyl Bromide

| Base/Catalyst System | Reaction Time (h) | Yield (%) |

| K₂CO₃ / DMF | 4 | ~85 |

| NaOH / HTAB / Toluene-Water | 2-3 | Expected > 90 |

Comparative data based on typical conditions for N-alkylation.

Experimental Protocol: N-Alkylation of Indole

Materials:

-

Indole (10 mmol)

-

Benzyl bromide (11 mmol)

-

50% Aqueous sodium hydroxide (10 mL)

-

This compound (HTAB) (0.5 mmol, 5 mol%)

-

Toluene (30 mL)

Procedure:

-

To a solution of indole (10 mmol) in toluene (30 mL) in a round-bottom flask, add this compound (HTAB) (0.5 mmol).

-

Add 50% aqueous sodium hydroxide (10 mL) to the mixture.

-

Stir the biphasic solution vigorously at room temperature.

-

Add benzyl bromide (11 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.

-

Separate the organic layer, and wash it with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzylindole.

Conclusion